molecular formula C24H27ClFN5O3 B606925 Dacomitinib-Monohydrat CAS No. 1042385-75-0

Dacomitinib-Monohydrat

Katalognummer: B606925
CAS-Nummer: 1042385-75-0
Molekulargewicht: 488.0 g/mol
InChI-Schlüssel: BSPLGGCPNTZPIH-IPZCTEOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • Der Syntheseweg für Dacomitinib-Hydrat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien.
    • Leider sind spezifische Synthesedetails und Reaktionsbedingungen in der öffentlichen Domäne nicht leicht zugänglich. Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung dieser Synthesewege für die großtechnische Produktion.
  • Wissenschaftliche Forschungsanwendungen

  • Wirkmechanismus

    • Der Mechanismus von Dacomitinib-Hydrat umfasst die Hemmung von Tyrosinkinasen der ErbB-Familie, einschließlich EGFR.
    • Es unterbricht Signalwege, die für Zellwachstum, -überleben und -proliferation entscheidend sind.
    • Molekulare Ziele umfassen EGFR, HER2, HER3 und HER4.
  • Safety and Hazards

    Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test . The applicant is required to develop and appropriately implement a risk management plan .

    Zukünftige Richtungen

    Dacomitinib showed good activity and manageable toxicity in NSCLC patients with uncommon EGFR mutations . Further investigations are needed to explore the therapeutic potential of dacomitinib in the epithelial ovarian cancer model .

    Biochemische Analyse

    Biochemical Properties

    Dacomitinib monohydrate plays a crucial role in biochemical reactions by inhibiting the activity of EGFR family members. It interacts with enzymes and proteins such as EGFR, HER2, and HER4, binding irreversibly to their ATP-binding sites. This interaction prevents the phosphorylation and subsequent activation of downstream signaling pathways that are essential for cell proliferation and survival . By inhibiting these receptors, dacomitinib monohydrate disrupts the signaling cascades that promote tumor growth and progression.

    Cellular Effects

    Dacomitinib monohydrate exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, dacomitinib monohydrate has been shown to decrease the expression of genes involved in cell cycle progression and survival, thereby impeding tumor growth .

    Molecular Mechanism

    The molecular mechanism of dacomitinib monohydrate involves its irreversible binding to the ATP-binding sites of EGFR, HER2, and HER4. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling molecules . By blocking these pathways, dacomitinib monohydrate effectively halts the transmission of proliferative and survival signals within the cell, leading to reduced tumor growth and increased cell death .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of dacomitinib monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and the development of resistance mechanisms in cancer cells . Long-term studies have shown that while dacomitinib monohydrate initially reduces tumor size and proliferation, cancer cells may eventually adapt through mutations or alternative signaling pathways, leading to decreased sensitivity to the drug .

    Dosage Effects in Animal Models

    The effects of dacomitinib monohydrate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces metastasis. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications .

    Metabolic Pathways

    Dacomitinib monohydrate is metabolized primarily through oxidative and conjugative pathways. The major circulating metabolite is O-desmethyl dacomitinib, which retains some pharmacological activity . The compound interacts with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2D6, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body .

    Transport and Distribution

    Within cells and tissues, dacomitinib monohydrate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein (P-gp), which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high expression of EGFR, HER2, and HER4, contributing to its targeted therapeutic effects .

    Subcellular Localization

    Dacomitinib monohydrate localizes primarily to the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence its activity and localization within specific cellular compartments . These modifications may also affect the compound’s ability to inhibit receptor signaling and exert its therapeutic effects .

    Vorbereitungsmethoden

    • The synthetic route for Dacomitinib hydrate involves several steps, starting from commercially available starting materials.
    • Unfortunately, specific synthetic details and reaction conditions are not readily available in the public domain. industrial production methods likely involve optimization of these synthetic routes for large-scale production.
  • Analyse Chemischer Reaktionen

    • Dacomitinib-Hydrat ist an verschiedenen chemischen Reaktionen beteiligt, einschließlich Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind firmeninterne Informationen, aber sie beinhalten wahrscheinlich spezielle Katalysatoren und Lösungsmittel.
    • Wichtigste Produkte, die aus diesen Reaktionen gebildet werden, wären Zwischenprodukte oder Derivate von Dacomitinib-Hydrat.
  • Vergleich Mit ähnlichen Verbindungen

    • Dacomitinib-Hydrat zeichnet sich durch seine irreversible Bindung und die breit gefächerte Hemmung von ErbB-Rezeptoren aus.
    • Zu ähnlichen Verbindungen gehören Gefitinib, Erlotinib und Afatinib, aber die einzigartigen Eigenschaften von Dacomitinib heben es hervor.

    Eigenschaften

    IUPAC Name

    (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BSPLGGCPNTZPIH-IPZCTEOASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H27ClFN5O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80146359
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    488.0 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1042385-75-0
    Record name Dacomitinib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Dacomitinib monohydrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80146359
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DACOMITINIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.